molecular formula C14H19NO3S B2571925 1-(3-methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 1448077-75-5

1-(3-methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2571925
CAS No.: 1448077-75-5
M. Wt: 281.37
InChI Key: OHMVAOHRUWXKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a phenylpropanone moiety. Its unique structure lends itself to a variety of chemical reactions and applications.

Scientific Research Applications

1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines and aldehydes or ketones.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.

    Attachment of Phenylpropanone Moiety: The phenylpropanone moiety can be attached through various coupling reactions, such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the methanesulfonyl group or the phenyl ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

    1-(3-Methanesulfonylpyrrolidin-1-yl)-2-phenylpropan-1-one: Similar structure but with a different position of the phenyl group.

    1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylbutan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVAOHRUWXKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.